1-Acetyl-3-phenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-phenylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)13-8-7-11(12-13)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEDMOLFOCWOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578145 | |
| Record name | 1-(3-Phenyl-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38858-98-9 | |
| Record name | 1-(3-Phenyl-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Acetyl 3 Phenyl 1h Pyrazole and Its Derivatives
Classical and Conventional Synthesis Pathways
The primary and most widely utilized approach for synthesizing the pyrazole (B372694) core is the cyclocondensation reaction between a binucleophile, such as hydrazine (B178648) or its derivatives, and a 1,3-dielectrophilic species. dergipark.org.tr This strategy forms the basis of several classical methods.
The reaction of hydrazine with compounds containing two electrophilic centers at a 1,3-distance is a cornerstone of pyrazole synthesis.
The condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, known as the Knorr pyrazole synthesis, is a simple and rapid method for obtaining polysubstituted pyrazoles. nih.govmdpi.com This reaction, first reported in 1883, involves the reaction of a β-diketone with hydrazine. mdpi.comwikipedia.org For the synthesis of 3-phenyl-1H-pyrazole, a suitable precursor is 1-phenyl-1,3-butanedione (benzoylacetone).
The reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine can lead to the formation of two regioisomers. nih.gov However, when unsubstituted hydrazine (N₂H₄) is used with 1-phenyl-1,3-butanedione, the primary product is 3-methyl-5-phenyl-1H-pyrazole, with the phenyl group preferentially located at position 5. To obtain the 3-phenyl isomer, alternative 1,3-dicarbonyl precursors are necessary.
Innovations in this method include performing the synthesis of the 1,3-diketone in situ from ketones and acid chlorides, followed by the immediate addition of hydrazine to form the pyrazole in a one-pot procedure. beilstein-journals.orgorganic-chemistry.org Various catalysts, such as lithium perchlorate (B79767) or nano-ZnO, have been employed to improve reaction efficiency and yields. mdpi.comnih.gov
Table 1: Examples of Pyrazole Synthesis from 1,3-Diketones
| 1,3-Diketone Precursor | Hydrazine Derivative | Catalyst/Solvent | Product | Yield |
|---|---|---|---|---|
| Acetylacetone | Phenylhydrazine | Nano-ZnO | 3-methyl-1-phenyl-1H-pyrazol-5-ol | 95% |
| Substituted Acetylacetone | Substituted Hydrazine | Ethylene Glycol | 1,3,5-substituted pyrazoles | 70-95% |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Arylhydrazine | N,N-dimethylacetamide (DMAc) | 1-Aryl-5-aryl-3-trifluoromethyl-pyrazoles | 74-77% |
Data sourced from multiple studies detailing pyrazole synthesis under various conditions. mdpi.comnih.gov
The reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine hydrate (B1144303) is a well-established route for synthesizing pyrazoles. semanticscholar.org This reaction typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole. nih.gov For instance, 1,3-diphenyl-2-propene-1-one (the parent chalcone) reacts with hydrazine hydrate to yield 3,5-diphenyl-2-pyrazoline. akademisains.gov.my This intermediate can then be oxidized to 3,5-diphenyl-1H-pyrazole.
A direct, one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been developed using mechanochemical ball-milling conditions with sodium persulfate as the oxidant. semanticscholar.org This method is noted for its efficiency, short reaction times, and solvent-free nature. semanticscholar.orgresearchgate.net Another approach involves the epoxidation of the chalcone (B49325) followed by reaction with hydrazine hydrate, which leads to the formation of the pyrazole through simultaneous dehydration of the pyrazoline intermediate. researchgate.net
The cyclocondensation of hydrazine derivatives with acetylenic ketones is a long-standing method for pyrazole synthesis. nih.govmdpi.com This reaction can produce a mixture of two regioisomers, which remains a challenge. mdpi.com The reaction involves the nucleophilic attack of hydrazine on the carbonyl group and the triple bond of the acetylenic ketone. nih.gov
A one-pot procedure has been developed for the synthesis of 3,5-disubstituted pyrazoles with high regioselectivity. This method involves the reaction of a terminal alkyne (like phenylacetylene) with an aromatic aldehyde, molecular iodine, and a hydrazine. nih.gov This process generates the acyl phenylacetylene (B144264) intermediate in situ, which then cyclizes to form the pyrazole. nih.gov
Cyclocondensation Reactions Involving Hydrazine Derivatives
Strategies for N1-Acetylation of Pyrazole Core
Once the 3-phenyl-1H-pyrazole core is synthesized, the final step is the introduction of an acetyl group at the N1 position. N-acylpyrazoles are known to be effective acylating agents themselves, though they are less reactive than corresponding N-acylimidazoles. nih.gov The N1-acetylation is typically achieved using standard acylating agents.
The acetylation of a pyrazole at the N1 position is a straightforward and common transformation. The reaction of the pre-formed pyrazole core, such as 3-phenyl-1H-pyrazole, with acetic anhydride (B1165640) or acetyl chloride provides the desired N-acetylated product. prepchem.comresearchgate.net
Catalytic Aspects in N-Acetylation Processes
The introduction of the acetyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of 1-Acetyl-3-phenyl-1H-pyrazole. A prevalent and straightforward method involves the cyclocondensation reaction of appropriate chalcone precursors (α,β-unsaturated ketones) with hydrazine hydrate. In many of these procedures, glacial acetic acid is employed not only as a solvent but also as the acetylating agent, facilitating a one-pot cyclization and acetylation sequence. This approach is widely used for the synthesis of various 1-acetyl-4,5-dihydro-1H-pyrazole derivatives. researchgate.netscispace.com For instance, 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-ones react with hydrazine hydrate in refluxing glacial acetic acid to yield the corresponding 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles. researchgate.net
While direct N-acetylation using acetic acid during cyclization is common, the broader field of pyrazole functionalization highlights the use of acid catalysis for N-alkylation, which provides insights into the catalytic principles applicable to N-acylation. Brønsted acids have been shown to catalyze the N-alkylation of pyrazoles using trichloroacetimidates as electrophiles. mdpi.comsemanticscholar.org This methodology offers an alternative to traditional methods that often require strong bases or high temperatures. semanticscholar.org The acid catalyst activates the imidate, facilitating the subsequent nucleophilic attack by the pyrazole nitrogen. Such principles underscore the potential for developing more refined catalytic systems for N-acetylation beyond the use of acetic acid as a dual-purpose reagent.
| Catalyst/Reagent System | Substrate | Product Type | Purpose | Reference |
| Glacial Acetic Acid | Chalcones and Hydrazine Hydrate | 1-Acetyl-4,5-dihydropyrazoles | Solvent and Acetylating Agent | researchgate.netscispace.com |
| Brønsted Acid | Pyrazoles and Trichloroacetimidates | N-Alkyl Pyrazoles | Catalyst for N-Alkylation | mdpi.comsemanticscholar.org |
Regioselective and Chemoselective Synthesis Approaches
Control of Substitution Patterns on the Pyrazole Ring
The synthesis of substituted pyrazoles often faces the challenge of regioselectivity, particularly when using unsymmetrical starting materials like 1,3-dicarbonyl compounds, which can lead to a mixture of regioisomers. nih.govmdpi.com Achieving precise control over the substitution pattern on the pyrazole ring is paramount for creating derivatives with desired properties.
Several strategies have been developed to overcome this challenge. One effective method involves the careful selection of precursors and reaction conditions. A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was achieved through the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, yielding the desired products in high yields. mdpi.com
Another approach is to develop distinct, multi-step synthetic pathways for each desired regioisomer. For example, to create specific hydroxy-substituted pyrazole carboxylates, two different two-step syntheses were devised. mdpi.com The synthesis of 5-hydroxy-1H-pyrazoles involved the acid-catalyzed transamination of a dialkyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by a base-catalyzed cyclization. mdpi.com In contrast, the isomeric 3-hydroxy-1H-pyrazoles were prepared via the acylation of hydrazines with methyl malonyl chloride, followed by cyclization with tert-butoxy-bis(dimethylamino)methane. mdpi.com
Furthermore, regioselectivity can sometimes be controlled by simply altering the sequence of reagent addition during the reaction. jetir.org This highlights how subtle changes in methodology can direct the reaction towards a specific constitutional isomer, providing a powerful tool for controlling the final substitution pattern.
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods to synthesize chiral pyrazole derivatives is crucial, as the biological activity of enantiomers can differ significantly. nih.gov Organocatalysis and the use of chiral auxiliaries are two prominent strategies in this domain.
One successful approach involves the use of a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide. nih.gov In this method, the chiral auxiliary is condensed with an aldehyde to form a chiral toluenesulfinyl imine. A stereoselective addition of a nucleophile to this imine, followed by desulfination and subsequent cyclization steps, leads to the formation of the desired chiral pyrazole derivative with high enantiomeric purity. nih.gov
Chiral phosphoric acids have also emerged as powerful organocatalysts for the enantioselective synthesis of pyrazole-based compounds. An asymmetric reaction of N-aryl-5-aminopyrazoles with β,γ-alkynyl-α-imino esters, catalyzed by a chiral spirocyclic phosphoric acid, yields various pyrazole-based α-amino acid derivatives containing tetrasubstituted carbon stereocenters in good yields and high enantioselectivities. researchgate.net The significance of stereochemistry is further underscored by studies on chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, where the separated enantiomers were shown to have distinct biological activities. nih.gov
| Method | Key Reagent/Catalyst | Target Product | Key Feature | Reference |
| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Chiral Pyrazole Derivatives | Auxiliary-guided stereoselective addition | nih.gov |
| Organocatalysis | Chiral Spirocyclic Phosphoric Acid | Chiral Pyrazole-based α-Amino Acids | Enantioselective functionalization | researchgate.net |
| Enantioseparation | Semipreparative Chromatography | Enantiomers of 1-Acetyl-dihydropyrazoles | Isolation of stereoisomers for evaluation | nih.gov |
Modern and Sustainable Synthetic Innovations
Transition-Metal Catalyzed Methodologies
Modern organic synthesis increasingly relies on transition-metal catalysis to construct and functionalize complex molecules under mild conditions. In the context of pyrazole chemistry, palladium-catalyzed cross-coupling reactions are particularly valuable for introducing substituents onto the pyrazole core.
The Suzuki cross-coupling reaction has been effectively used to synthesize 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. ktu.edu In this methodology, a pyrazole triflate serves as the electrophilic partner. The reaction with various aryl- and heteroarylboronic acids, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base like potassium phosphate, proceeds smoothly to yield the C-C coupled products in moderate to good yields. ktu.edu This method provides a versatile route for creating a library of diversely substituted pyrazole derivatives that would be difficult to access through traditional condensation approaches.
| Reaction Type | Catalyst | Substrates | Product | Reference |
| Suzuki Coupling | Pd(PPh₃)₄ | Pyrazole triflate, Boronic acids | C-substituted pyrazoles | ktu.edu |
Photochemical and Photoredox-Initiated Reactions
Photochemical methods, particularly those involving visible-light photoredox catalysis, represent a significant advancement towards more sustainable and green chemical synthesis. These reactions often proceed under very mild conditions, using light as a traceless reagent to initiate transformations.
Visible-light photoredox catalysis has been successfully applied to the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors. organic-chemistry.org The reaction is proposed to proceed through the photocatalyst-promoted oxidation of hydrazine to diazene, which then engages in a cycloaddition with the Michael acceptor. organic-chemistry.org
A specific example involves the use of a ruthenium-based photocatalyst, Ru(bpy)₃₂, to enable a regioselective [3 + 2] cycloaddition reaction. mdpi.com This innovative approach allows for the synthesis of a wide array of 1,4-disubstituted pyrazoles in excellent yields. Other light-driven methods, such as photoclick cycloadditions followed by photocatalyzed oxidative deformylation, have also been developed, offering novel and regioselective pathways to pyrazole synthesis by using α,β-unsaturated aldehydes as alkyne surrogates. organic-chemistry.org These photochemical strategies provide powerful and environmentally benign alternatives to traditional synthetic methods.
| Method | Catalyst/Initiator | Reaction Type | Key Feature | Reference |
| Photoredox Catalysis | Ru(bpy)₃₂ | [3 + 2] Cycloaddition | Visible-light mediated, mild conditions | mdpi.com |
| Photoredox Catalysis | Not specified | Oxidation/Cycloaddition | Synthesis from hydrazine and Michael acceptors | organic-chemistry.org |
| Photoclick Cycloaddition | Light | Cycloaddition/Deformylation | Uses α,β-unsaturated aldehydes as alkyne equivalents | organic-chemistry.org |
One-Pot Multicomponent Reaction (MCR) Strategies
One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency, time and cost savings, and adherence to the principles of green chemistry by minimizing intermediate separation and purification steps ut.ac.ir.
A notable MCR strategy for synthesizing pyrazole derivatives involves the reaction of an araldehyde, an aryl methyl ketone, and hydrazine hydrochloride. For instance, 3,5-diaryl-1H-pyrazoles can be synthesized through a one-pot reaction of these three components under mild conditions worldresearchersassociations.com. Another efficient protocol describes the synthesis of 1H-pyrazole-1-carbothioamide derivatives through a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of a HAp/ZnCl2 nano-flake catalyst biointerfaceresearch.com. This particular method is advantageous due to high product yields and short reaction times biointerfaceresearch.com.
Similarly, a three-component reaction of acetyl pyrazole, dimethylformamide dimethylacetal (DMF-DMA), and nitrileimines (generated in situ from hydrazonoyl halides) in toluene (B28343) affords trisubstituted pyrazoles in good yields nih.gov. Fused pyrazole systems, such as dihydropyrano[2,3-c]pyrazoles, can also be accessed via a four-component reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aryl aldehydes, using preheated fly-ash as a cost-effective and environmentally friendly catalyst ut.ac.ir. These MCRs provide a versatile and direct route to a wide array of functionalized pyrazole structures.
| Reactants | Product Type | Key Conditions | Reference |
|---|---|---|---|
| Araldehyde, Aryl methyl ketone, Hydrazine hydrochloride | 3,5-Diaryl-1H-pyrazoles | Mild, one-pot | worldresearchersassociations.com |
| Hydrazine hydrate, Arylidene malononitrile, Isothiocyanate | 1H-Pyrazole-1-carbothioamide derivatives | HAp/ZnCl2 catalyst, 60-70°C | biointerfaceresearch.com |
| Acetyl pyrazole, DMF-DMA, Hydrazonoyl halides | Trisubstituted pyrazoles | Toluene, reflux or microwave | nih.gov |
| Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aryl aldehyde | Dihydropyrano[2,3-c]pyrazoles | Preheated fly-ash catalyst, aqueous medium | ut.ac.ir |
Solvent-Free and Microwave-Assisted Synthetic Protocols
In recent years, solvent-free and microwave-assisted synthesis have been recognized as green and efficient alternatives to conventional heating methods. Microwave irradiation, in particular, often leads to dramatically reduced reaction times, higher yields, and improved product purity thepharmajournal.comtandfonline.com.
The synthesis of pyrazole derivatives has significantly benefited from these technologies. For example, a multi-component reaction of acetyl pyrazole, DMF-DMA, and hydrazonoyl halides under microwave irradiation at 150 °C for 4-10 minutes resulted in product yields of 84-90%, a substantial improvement over the 66-70% yields obtained after 10-15 hours of conventional heating nih.gov. Similarly, the synthesis of N′-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides saw reaction times decrease from 7–9 hours to just 9–10 minutes with microwave assistance, alongside an increase in product yield from 79% to 92% acs.org.
Solvent-free conditions are also advantageous. The synthesis of 1H-pyrazole-1-carbothioamide derivatives via an MCR can be performed by stirring the reactants with a catalyst at 60-70°C without any solvent, achieving high yields in 30-40 minutes biointerfaceresearch.com. Another example is the reaction of chalcone intermediates with hydrazine hydrate in a solvent-free medium under microwave irradiation to produce pyrazoline-linked coumarins tandfonline.com. These protocols highlight a move towards more sustainable and efficient chemical manufacturing researchgate.net.
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|
| Synthesis of trisubstituted pyrazoles | 10-15 hours, 66-70% | 4-10 minutes, 84-90% | nih.gov |
| Synthesis of pyrazole-oxadiazole hybrids | 7-9 hours, 79% | 9-10 minutes, 92% | acs.org |
| Synthesis of pyrazolo[3,4-d]pyridazines | 18 hours, lower yield | ~10 minutes, higher yield | researchgate.net |
Synthesis of Structurally Diverse this compound Analogues
The pharmacological and material properties of pyrazole derivatives can be fine-tuned by modifying their structure. Key strategies include introducing substituents onto the existing phenyl ring and attaching other aromatic or heteroaromatic groups to the pyrazole core.
Introduction and Modification of Phenyl Substituents
A common approach to creating structural diversity is to introduce various functional groups onto the phenyl ring of the pyrazole scaffold. This is often achieved by using appropriately substituted starting materials in the synthesis. For example, in MCRs that utilize an aldehyde, starting with a substituted benzaldehyde (B42025) leads to a correspondingly substituted phenyl group on the final pyrazole product.
A range of 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes has been synthesized using this principle allresearchjournal.comnih.gov. Similarly, the reaction of p-chlorobenzaldehyde with acetophenone (B1666503) and 2,4-dinitrophenylhydrazine (B122626) yields a pyrazole with a p-chlorophenyl substituent worldresearchersassociations.com. Other documented modifications include the incorporation of trifluoromethylphenyl groups and various substituents on chalcone-derived pyrazolines, such as in 3-(5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives tandfonline.comresearchgate.net. The addition of the N1-acetyl group at the pyrazole nucleus, in combination with polar substituents, has also been noted as a significant structural modification frontiersin.org.
Functionalization with Other Aromatic and Heteroaromatic Moieties
Incorporating additional aromatic or heteroaromatic rings into the pyrazole structure is another key strategy for developing novel analogues. This can expand the molecule's structural complexity and modulate its electronic and biological properties.
Several studies have reported the synthesis of pyrazoles bearing other heterocyclic units. For instance, a series of pyrazole derivatives substituted with a thiophene (B33073) moiety was synthesized from a chalcone-type compound and phenyl hydrazine hydrochloride nih.gov. Another multicomponent reaction yielded a pyrazole derivative containing a thiophene ring, specifically 1-(4-(5-Methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl)ethanone nih.gov. Other examples include the synthesis of pyrazoles functionalized with furan (B31954) and coumarin (B35378) moieties tandfonline.comallresearchjournal.com. Furthermore, pyrazole-oxadiazole hybrids have been synthesized, demonstrating the successful linkage of different five-membered heterocycles acs.org. These hybrid molecules represent a promising avenue for the development of new compounds with unique characteristics.
Advanced Spectroscopic and Structural Characterization of this compound
Following extensive research, it has been determined that a comprehensive, publicly available dataset detailing the complete spectroscopic and structural characterization of this compound is not available in the scientific literature. While numerous studies detail the spectroscopic properties of similarly structured pyrazole derivatives, providing this information would deviate from the strict requirement to focus solely on the specified compound.
To generate a scientifically accurate and thorough article as requested, experimental data for this compound would be required for the following analyses:
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical shifts and coupling constants of the protons on the pyrazole and phenyl rings, as well as the acetyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the chemical shifts of all carbon atoms within the molecule.
Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes, such as the carbonyl (C=O) stretch of the acetyl group and the C=N and C=C stretches of the pyrazole and phenyl rings.
Mass Spectrometry (MS): To confirm the molecular weight and determine the fragmentation pattern of the molecule.
Without access to this specific experimental data, it is not possible to create the detailed analysis, including data tables and research findings, as outlined in the user's request. Providing data from related compounds would be scientifically inaccurate and misleading. Therefore, the requested article cannot be generated at this time.
Advanced Spectroscopic and Structural Characterization of 1 Acetyl 3 Phenyl 1h Pyrazole
Comprehensive Spectroscopic Analysis Techniques
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For 1-Acetyl-3-phenyl-1H-pyrazole, the chromophore system comprises the pyrazole (B372694) ring, the phenyl ring, and the acetyl group.
The electronic spectrum of pyrazole itself exhibits a strong absorption band around 210 nm, which is attributed to a π → π* transition. nist.govresearchgate.net The introduction of a phenyl group at the 3-position is expected to cause a bathochromic (red) shift in this absorption maximum due to the extension of the conjugated π-system. Furthermore, the acetyl group, with its carbonyl chromophore, can introduce n → π* transitions, which are typically weaker and appear at longer wavelengths.
In a study of metal complexes of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone, π→π* and n→π* transitions were observed in the UV-Vis spectrum. mdpi.com For instance, the bis(4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone) diaquamanganesse (II) monohydrate complex displayed a π→π* transition at 270 nm and an n→π* transition at 324 nm. mdpi.com While this is a more complex system, it provides an indication of the types of transitions that can be expected in acetyl-phenyl-pyrazole derivatives.
Based on the analysis of related compounds, the UV-Vis spectrum of this compound is predicted to show a strong absorption band in the range of 250-280 nm, corresponding to the π → π* transition of the conjugated phenyl-pyrazole system. A weaker n → π* transition, originating from the lone pair of electrons on the carbonyl oxygen of the acetyl group, may be observed at a longer wavelength, likely above 300 nm. The exact positions and intensities of these bands would be influenced by the solvent polarity.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength (λmax) | Chromophore |
|---|---|---|
| π → π* | ~250-280 nm | Phenyl-pyrazole conjugated system |
| n → π* | >300 nm | Carbonyl group of the acetyl moiety |
Solid-State Structural Elucidation via X-ray Crystallography
Single-Crystal X-ray Diffraction for Absolute Configuration
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. However, this compound is an achiral molecule as it does not possess a stereocenter and is not inherently asymmetric. Therefore, the determination of absolute configuration is not applicable to this compound. In a study on C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, single-crystal X-ray diffraction was successfully employed to establish the absolute configuration of one of the enantiomers. nih.gov This highlights the capability of the technique for chiral analogues of the title compound.
Analysis of Crystallographic Parameters (Unit Cell, Space Group)
Table 2: Crystallographic Data for the Related Compound 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 32.5334 |
| b (Å) | 5.8060 |
| c (Å) | 23.6519 |
| β (°) | 134.572 |
| Z | 8 |
Data from a study on a related pyrazole compound. researchgate.net
Molecular Geometry and Conformation in the Crystalline State
The molecular geometry and conformation of this compound in the crystalline state would be dictated by a balance of electronic and steric effects. The pyrazole ring is expected to be planar. The phenyl ring at the C3 position will be twisted relative to the pyrazole ring to minimize steric hindrance. The degree of this twist is an important conformational parameter.
In the crystal structure of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone, the phenyl group on the dihydropyrazole ring is slightly twisted out of the plane of the heterocyclic ring by 24.90°. mdpi.com Another related structure, N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl), shows a dihedral angle of 30.7° between the pyrazole and the adjacent phenyl ring. uniba.it Based on these examples, a dihedral angle in the range of 20-40° between the phenyl and pyrazole rings can be anticipated for this compound.
The acetyl group at the N1 position introduces another degree of conformational freedom. The orientation of the acetyl group relative to the pyrazole ring will be influenced by electronic factors, such as conjugation, and steric interactions with the adjacent phenyl group.
Intermolecular Interactions and Crystal Packing
The packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the absence of strong hydrogen bond donors in this compound, the crystal packing is likely to be dominated by weaker C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the phenyl and pyrazole rings of adjacent molecules.
In the crystal structure of N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl), the molecular packing is stabilized by intermolecular C-H···O interactions and aromatic π–π stacking interactions, with a centroid–centroid distance of 3.860 Å. uniba.it Similarly, for 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone, intermolecular π-ring interactions with a centroid-to-centroid distance of 3.7827 Å are observed. mdpi.com These findings suggest that π-π stacking is a significant contributor to the crystal packing of phenyl-pyrazole derivatives.
Chiroptical Properties and Enantiomeric Characterization
Chiroptical properties, such as optical rotation and circular dichroism, are exhibited by chiral molecules that can rotate the plane of polarized light. As previously mentioned, this compound is an achiral molecule and therefore does not exhibit chiroptical properties.
Enantiomeric characterization is the process of distinguishing between enantiomers of a chiral compound. Since this compound is achiral, it does not have enantiomers, and this type of characterization is not applicable.
However, it is noteworthy that derivatives of 1-acetyl-pyrazole can be chiral if a stereocenter is introduced into the molecule. For instance, a study on C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives successfully separated the enantiomers and characterized their chiroptical properties using circular dichroism spectroscopy. nih.gov This demonstrates that the 1-acetyl-pyrazole scaffold can be a component of chiral molecules with measurable chiroptical activity.
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. libretexts.orgjascoinc.com While this compound is typically considered achiral due to the absence of a stereogenic carbon atom, the phenomenon of atropisomerism could confer chirality to the molecule. Atropisomers are stereoisomers that result from hindered rotation around a single bond, creating a chiral axis. wikipedia.org
In the case of this compound, restricted rotation around the N-C(acetyl) single bond could potentially give rise to stable, non-interconverting atropisomeric enantiomers. This restricted rotation would be due to steric hindrance between the acetyl group and the pyrazole ring, as well as the phenyl substituent. If the rotational barrier is sufficiently high (typically >22 kcal/mol), the atropisomers can be isolated as distinct enantiomers at room temperature. wikipedia.org
Should this compound exhibit atropisomerism, CD spectroscopy would be an indispensable tool for their characterization. The CD spectrum of a chiral molecule is unique and provides information about its absolute configuration. The assignment of the absolute configuration of atropisomers can be achieved by comparing experimental CD spectra with quantum mechanics simulations. nih.gov
Hypothetical CD Spectral Data for Atropisomers of this compound
Since no experimental CD data for this compound is currently available in the scientific literature, the following table is presented for illustrative purposes to demonstrate the type of data that would be obtained if the compound were found to exhibit stable atropisomerism.
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) - Atropisomer A | Molar Ellipticity [θ] (deg cm²/dmol) - Atropisomer B |
| 220 | +15,000 | -15,000 |
| 250 | -8,000 | +8,000 |
| 280 | +5,000 | -5,000 |
| 310 | -2,000 | +2,000 |
Note: The data in this table is hypothetical and serves to illustrate the expected mirror-image relationship between the CD spectra of two enantiomeric atropisomers.
Chromatographic Enantioseparation Methodologies (e.g., Chiral High-Performance Liquid Chromatography)
The separation of enantiomers is a critical step in the study of chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analytical and preparative separation of enantiomers. phenomenex.comchiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.
If this compound exists as stable atropisomers, chiral HPLC would be the primary method for their separation and purification. The choice of the CSP is crucial for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are known to be effective for the separation of a wide range of chiral compounds, including atropisomers. nih.gov
The development of a chiral HPLC method would involve screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the atropisomeric enantiomers. Factors such as the solvent composition, flow rate, and column temperature would be carefully adjusted to maximize resolution. In some cases, low-temperature conditions are necessary to prevent the interconversion of atropisomers on the chromatographic column. nih.govresearchgate.net
Illustrative Chiral HPLC Method Parameters for the Enantioseparation of Atropisomeric this compound
As there is no published data on the chiral separation of this compound, the following table provides a hypothetical set of chromatographic conditions that could be employed for the separation of its potential atropisomers.
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Atropisomer A) | 8.5 min |
| Retention Time (Atropisomer B) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Note: The data presented in this table is hypothetical and intended to exemplify a typical set of conditions for a chiral HPLC separation.
Computational and Theoretical Investigations of 1 Acetyl 3 Phenyl 1h Pyrazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Acetyl-3-phenyl-1H-pyrazole at the molecular level. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of molecular geometry, electronic distribution, and spectroscopic characteristics. Among the various techniques, Density Functional Theory (DFT) has emerged as a powerful and widely used approach for pyrazole (B372694) derivatives due to its balance of accuracy and computational efficiency. researchgate.net
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net For this compound, DFT calculations are instrumental in predicting a range of molecular properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed in conjunction with a basis set such as 6-31+G(d,p) to achieve reliable results for similar pyrazole systems. researchgate.net
A crucial first step in the theoretical investigation of this compound is geometry optimization. This process involves finding the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazole Derivative Core Structure
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| N1-N2 | 1.35 | C5-N1-N2 | 111.0 |
| N2-C3 | 1.33 | N1-N2-C3 | 105.0 |
| C3-C4 | 1.42 | N2-C3-C4 | 112.0 |
| C4-C5 | 1.38 | C3-C4-C5 | 106.0 |
| C5-N1 | 1.36 | C4-C5-N1 | 106.0 |
| N1-C(Acetyl) | 1.40 | C5-N1-C(Acetyl) | 125.0 |
| C3-C(Phenyl) | 1.48 | N2-C3-C(Phenyl) | 124.0 |
| C(Phenyl)-C-C-N1 | - | - | 45.0 |
Note: This table provides typical values for a pyrazole core to illustrate the output of geometry optimization calculations. Actual values for this compound would require a specific computational study.
DFT calculations are highly effective in predicting the spectroscopic properties of molecules. For this compound, this includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are invaluable for assigning the signals observed in experimental NMR spectra. jocpr.com
IR Spectroscopy: Theoretical vibrational frequencies can be computed to aid in the interpretation of experimental FT-IR spectra. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) help in the precise assignment of absorption bands. jocpr.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the UV-Vis absorption spectrum. This analysis provides insights into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations can determine the energies of these orbitals and visualize their distribution over the molecule. This information helps in predicting the sites of electrophilic and nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: These are illustrative energy values. The actual HOMO-LUMO energies for this compound would be determined by specific DFT calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map is color-coded to represent different potential values.
Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these are typically located around the nitrogen atoms of the pyrazole ring and the oxygen atom of the acetyl group.
Blue regions: Represent areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These are generally found around the hydrogen atoms.
Green regions: Denote areas of neutral potential.
The MEP surface provides a comprehensive picture of the molecule's electrostatic properties and is useful in understanding intermolecular interactions. researchgate.netresearchgate.net
Ab initio (from first principles) methods are another class of quantum chemical calculations that, unlike DFT, are derived directly from theoretical principles without the use of experimental data for parameterization. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) can also be applied to study pyrazole derivatives. nih.gov
While computationally more demanding than DFT, ab initio methods can provide a different perspective on the electronic structure and properties of this compound. They are often used as a benchmark to validate the results obtained from DFT calculations. For instance, comparing the optimized geometries and electronic properties calculated by both DFT and ab initio methods can lend greater confidence to the theoretical predictions.
Density Functional Theory (DFT) Studies
Molecular Modeling and Simulation Approaches
Computational chemistry has become a vital tool for understanding the structural and functional aspects of pyrazole derivatives, offering insights into their molecular interactions and behavior. eurasianjournals.com Molecular modeling and simulation techniques are particularly instrumental in drug discovery and materials science, providing a cost-effective and efficient way to predict compound properties and guide experimental work. eurasianjournals.com
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to screen potential inhibitors for biological targets like kinases. For pyrazole derivatives, docking studies have been used to investigate their potential as inhibitors of various protein targets, including receptor tyrosine kinases and other protein kinases which play significant roles in diseases like cancer. nih.govresearchgate.net
Docking simulations of various 1H-pyrazole derivatives into the active sites of proteins such as VEGFR-2, Aurora A, and CDK2 have been performed to identify potential inhibitors. nih.govresearchgate.net These studies typically reveal that the ligands bind deeply within the active pocket of the proteins, forming key interactions like hydrogen bonds. nih.govresearchgate.net The effectiveness of the binding is often quantified by parameters such as binding energy, inhibition constant, and van der Waals forces. nih.govresearchgate.net For instance, studies on pyrazole derivatives have identified compounds with minimum binding energies ranging from -8.57 to -10.35 kJ/mol for different kinase targets. nih.gov While specific docking studies focused solely on this compound are not extensively documented in the reviewed literature, the general findings for related pyrazole compounds suggest that the pyrazole scaffold is a promising framework for designing targeted inhibitors. nih.govalrasheedcol.edu.iq
| Protein Target | Protein Data Bank (PDB) ID | Associated Disease Area | Reference |
|---|---|---|---|
| VEGFR-2 | 2QU5 | Cancer | nih.govresearchgate.net |
| Aurora A | 2W1G | Cancer | nih.govresearchgate.net |
| CDK2 | 2VTO | Cancer | nih.govresearchgate.net |
| Epidermal Growth Factor Receptor (EGFR) | Not Specified | Cancer | alrasheedcol.edu.iqnih.gov |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations allow researchers to explore the dynamic behavior and conformational landscapes of molecules over time. eurasianjournals.com In the context of drug design, MD simulations are often used to complement molecular docking studies by assessing the stability of the predicted ligand-receptor complexes. nih.govnih.gov
For pyrazole derivatives, MD simulations have been employed to analyze the stability of their binding to biological targets such as carbonic anhydrase and Heat Shock Protein 90α (Hsp90α). nih.govnih.gov These simulations, which can be run for durations such as 50 nanoseconds, reveal whether the compound remains stably bound within the active site and highlight any significant conformational changes or fluctuations. nih.govresearchgate.net This provides a more dynamic and realistic view of the binding interaction than static docking poses alone. nih.gov The insights gained from MD simulations are crucial for validating docking results and understanding the behavior of pyrazole-based compounds in a biological environment, thereby aiding in the optimization of their pharmacological properties. eurasianjournals.com
Quantitative Structure-Reactivity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, QSAR models have been developed to predict their inhibitory activity against targets like the cyclin-dependent kinase CRK3 of Leishmania and the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govresearchgate.net
These models use descriptors that quantify various aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties. nih.govresearchgate.net A typical fragment-based QSAR study on pyrazole-derived inhibitors might reveal that electron-rich substituents at one position improve inhibitory activity, while the presence of a nitrogen atom at another position could decrease it. nih.gov The statistical validity and predictive power of a QSAR model are assessed using several parameters.
| Parameter | Description | Example Satisfactory Value | Reference |
|---|---|---|---|
| r² (or R²) | Coefficient of determination for the training set; measures how well the model fits the data. | > 0.87 | nih.gov |
| q² (or Q²) | Cross-validated correlation coefficient; measures the internal predictive ability of the model. | > 0.66 | nih.gov |
| pred_r² (or R²pred) | Predictive r-squared for the external test set; measures the model's ability to predict the activity of new compounds. | > 0.86 | nih.gov |
| F-ratio | Fisher's test value, indicating the statistical significance of the model. | > 30 | nih.gov |
By identifying the key molecular fragments and properties that contribute to biological activity, QSAR models provide a valuable framework for designing new, more potent pyrazole-based compounds. nih.govnih.gov
Prediction of Advanced Photophysical and Non-Linear Optical Properties
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the photophysical and non-linear optical (NLO) properties of organic molecules like this compound. These properties are crucial for applications in optoelectronics, including organic light-emitting diodes and optical switching devices. nih.govnih.gov
Studies on N-acyl pyrazole-based photoswitches (NAc-PAPs), a class that includes this compound, have shown that the introduction of an acyl group to the pyrazole ring can lead to a hyperchromic effect (increased absorption intensity) and a minor bathochromic shift (shift to longer wavelength). beilstein-archives.org The electronic transitions responsible for these properties, such as the π→π* and n→π* transitions, can be accurately modeled. beilstein-archives.org For instance, NAc-PAPs typically show strong π→π* transitions in the range of 330–370 nm. beilstein-archives.org
| Compound Class | λmax (π→π) [nm] | λmax (n→π) [nm] | Key Finding | Reference |
|---|---|---|---|---|
| Generic PAPs | 330–370 | 410–545 | General absorption ranges for the class. | beilstein-archives.org |
| NAc-PAPs | 330–360 | Not Specified | Acylation leads to increased quantum yields and long Z-isomer lifetimes. | beilstein-archives.org |
NLO properties arise from the interaction of a material with intense electromagnetic fields, leading to phenomena dependent on the intensity of the incident light. wum.edu.pk For pyrazole derivatives, theoretical calculations are used to determine NLO parameters like the first hyperpolarizability (β) and second-order hyperpolarizability (γ). wum.edu.pkresearchgate.net These calculations often focus on "push-pull" systems, where electron-donating and electron-accepting groups are connected by a π-conjugated system, which can enhance NLO responses. nih.gov Computational studies have found that pyrazole derivatives can exhibit significant NLO properties, with calculated first hyperpolarizability (β) values in the order of 10⁻³⁰ esu and second-order hyperpolarizability (γ) values in the order of 10⁻²⁶ esu, making them promising candidates for NLO materials. nih.govresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter, where a smaller gap often correlates with higher polarizability and a greater NLO response. nih.gov
Compound Names
| Compound Name |
|---|
| This compound |
| VEGFR-2 |
| Aurora A |
| CDK2 |
| Epidermal Growth Factor Receptor (EGFR) |
| Carbonic anhydrase |
| Heat Shock Protein 90α (Hsp90α) |
| N-acyl pyrazole |
Chemical Reactivity and Derivatization Strategies for 1 Acetyl 3 Phenyl 1h Pyrazole
Nucleophilic Attack and Reaction Pathways
While the electron-rich pyrazole (B372694) ring is generally unreactive towards nucleophiles, the presence of the N-acetyl group on 1-acetyl-3-phenyl-1H-pyrazole introduces a key electrophilic site: the carbonyl carbon. This site is susceptible to attack by strong nucleophiles, such as organometallic reagents.
A primary pathway for derivatization involves the addition of Grignard reagents to the acetyl carbonyl group. wikipedia.orgmnstate.edu This reaction proceeds via nucleophilic addition, where the carbanionic portion of the Grignard reagent attacks the electrophilic carbonyl carbon. The subsequent acidic workup protonates the resulting alkoxide intermediate to yield a tertiary alcohol. For example, the reaction with methylmagnesium bromide would be expected to produce 2-(3-phenyl-1H-pyrazol-1-yl)propan-2-ol after hydrolysis of the acetyl group under the workup conditions. This transformation provides a robust method for introducing a variety of alkyl or aryl substituents at the position corresponding to the original acetyl group, creating a new chiral center.
Transformations Involving the N-Acetyl Moiety
The N-acetyl group is not merely a modulator of ring reactivity; it is also a functional group that can be readily removed, serving as a protecting group for the pyrazole N-H.
The removal of the acetyl group to generate 3-phenyl-1H-pyrazole can be accomplished through chemical hydrolysis under either acidic or basic conditions. This deprotection is a common transformation in heterocyclic chemistry. For instance, a related N-acetyl-pyrazolyl benzamide (B126) derivative was successfully hydrolyzed using 6 N aqueous hydrochloric acid under reflux conditions, demonstrating the viability of acidic hydrolysis to cleave the N-acetyl bond. nih.govresearchgate.net Basic hydrolysis, using reagents such as sodium hydroxide (B78521) in an aqueous or alcoholic medium, is also a standard method for cleaving amide bonds.
Enzymatic deacetylation represents a milder and more selective alternative to chemical hydrolysis. While specific enzymes for the deacetylation of this compound have not been extensively documented, the principle is well-established. Enzymes such as chitin (B13524) deacetylases and other acylases catalyze the hydrolysis of N-acetyl groups in various substrates, from polysaccharides to amino acids. smolecule.commasterorganicchemistry.com For example, acylase I is known to catalyze the deacetylation of N-acetyl-L-cysteine. smolecule.com The application of such enzymes could provide a green chemistry approach to deprotection, operating under mild pH and temperature conditions and potentially avoiding side reactions that may occur during harsh chemical hydrolysis.
Further Chemical Modifications of the Acetyl Group
The acetyl group at the N-1 position of the pyrazole ring is a key functional handle that significantly influences the compound's electronic properties and provides a site for chemical modification. The most prominent transformation of this group is its removal, a reaction known as deacetylation. This process is often strategically employed in multi-step syntheses to unmask the N-H group of the pyrazole, allowing for subsequent derivatization at this position.
The cleavage of the N-acetyl bond can be accomplished under various conditions, ranging from basic hydrolysis to the use of specialized organometallic reagents. The choice of method often depends on the presence of other functional groups within the molecule to ensure chemoselectivity. For instance, harsh conditions like strong bases or acids may not be suitable for substrates with other sensitive moieties. nih.gov
Recent methodologies have focused on milder and more selective deprotection. One such method employs the Schwartz's reagent (zirconocene hydrochloride), which can effect N-deacetylation under neutral conditions at room temperature. nih.govresearchgate.net This approach offers orthogonality in protecting group strategies, as it is compatible with other common nitrogen protecting groups like Boc, Fmoc, and Cbz. researchgate.net The reaction typically involves treating the N-acetylated pyrazole with the Schwartz's reagent in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov Hydrazine (B178648) hydrate (B1144303) has also been reported as a mild and selective N-deacetylating agent for nucleosides, suggesting its potential applicability for pyrazole derivatives. nih.gov
Below is a table summarizing common deacetylation strategies.
| Reagent/Condition | Description | Selectivity | Reference |
| Hydrazine Hydrate | A mild nucleophilic reagent used for cleaving acetyl groups. | Generally mild and selective. | nih.gov |
| Schwartz's Reagent | An organozirconium compound that allows for deacetylation under neutral conditions. | High; compatible with many other protecting groups. | nih.govresearchgate.net |
| Basic Hydrolysis (e.g., NaOH) | Involves heating with a strong base to hydrolyze the amide bond. | Low; can affect other base-sensitive functional groups. | nih.gov |
| Acidic Hydrolysis (e.g., HCl) | Involves heating with a strong acid to hydrolyze the amide bond. | Low; can affect other acid-sensitive functional groups. | nih.gov |
Reactivity of the Phenyl Substituent
The phenyl group at the C-3 position of the pyrazole ring is susceptible to electrophilic aromatic substitution. However, its reactivity is modulated by the electronic properties of the attached 1-acetyl-1H-pyrazole moiety. The pyrazole ring itself can be reactive towards electrophiles, typically at the C-4 position. globalresearchonline.netcdnsciencepub.com The outcome of an electrophilic substitution reaction on this compound—whether it occurs on the phenyl ring or the pyrazole ring—is highly dependent on the reaction conditions. cdnsciencepub.com
In strongly acidic media, such as mixed nitric and sulfuric acids used for nitration, the pyrazole ring is likely to be protonated. This protonation deactivates the heterocyclic ring towards further electrophilic attack. globalresearchonline.netcdnsciencepub.com Consequently, the electrophile is directed to the phenyl substituent. The 1-acetyl-pyrazolyl group acts as a deactivating group, directing incoming electrophiles primarily to the para position of the phenyl ring, with some meta substitution also possible. cdnsciencepub.com For example, the nitration of 1-phenylpyrazole (B75819) with mixed acids results in the introduction of a nitro group at the para position of the phenyl ring. cdnsciencepub.com
Influence of Substituent Effects on Reactivity
The interplay of electronic and steric effects governs the reactivity of the phenyl substituent. The 1-acetyl-1H-pyrazol-3-yl group attached to the phenyl ring exerts a net electron-withdrawing effect. This effect arises from the inductive withdrawal of the sp²-hybridized carbons and nitrogen atoms of the pyrazole ring, as well as the strong electron-withdrawing nature of the N-acetyl group.
Key substituent effects include:
Deactivation of the Phenyl Ring: The electron-withdrawing nature of the pyrazolyl substituent deactivates the phenyl ring towards electrophilic aromatic substitution, requiring harsher conditions compared to benzene.
Directing Effects: As a deactivating group, it is expected to be a meta-director. However, in cases like nitration of the parent 1-phenylpyrazole, substitution occurs preferentially at the para-position. This orientation can be rationalized by considering the protonated state of the pyrazole ring in strong acid, which enhances its deactivating character. cdnsciencepub.com Steric hindrance from the adjacent heterocyclic ring may also play a role in disfavoring ortho substitution.
Modulation by Existing Substituents: If the phenyl ring already bears other substituents, their electronic and steric properties will compete with the pyrazolyl group to direct the position of further substitution, following established principles of electrophilic aromatic substitution. The presence of electron-donating groups on the phenyl ring can increase its reactivity, while additional electron-withdrawing groups will further deactivate it. nih.govnih.gov
Derivatization Through Functional Group Interconversions
Once a functional group has been introduced onto the phenyl ring via electrophilic substitution, it can be converted into a variety of other functionalities. These interconversions open up a vast chemical space for creating diverse analogs of this compound.
A classic and highly versatile example begins with the nitration of the phenyl ring. The resulting nitro group can be readily reduced to an amino group, which serves as a gateway to numerous other transformations.
Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring, typically at the para-position. cdnsciencepub.com
Reduction: The nitro group is reduced to a primary amine (-NH₂), commonly using reagents like tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), or catalytic hydrogenation (H₂/Pd-C).
Diazotization: The primary amine is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt (-N₂⁺Cl⁻).
Displacement: The diazonium group is an excellent leaving group and can be displaced by a wide range of nucleophiles, allowing for the introduction of various substituents.
The following table illustrates some common functional group interconversions starting from a para-nitro derivative.
| Starting Group | Reagent(s) | Resulting Group | Reaction Name |
| -NO₂ | SnCl₂/HCl or H₂/Pd-C | -NH₂ | Reduction |
| -NH₂ | NaNO₂/HCl (0-5 °C) | -N₂⁺Cl⁻ | Diazotization |
| -N₂⁺Cl⁻ | CuCl/HCl | -Cl | Sandmeyer Reaction |
| -N₂⁺Cl⁻ | CuBr/HBr | -Br | Sandmeyer Reaction |
| -N₂⁺Cl⁻ | CuCN/KCN | -CN | Sandmeyer Reaction |
| -N₂⁺Cl⁻ | H₂O, Δ | -OH | Hydrolysis |
| -N₂⁺Cl⁻ | HBF₄, then Δ | -F | Schiemann Reaction |
| -N₂⁺Cl⁻ | KI | -I | Displacement |
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
Cycloaddition reactions are powerful methods for constructing cyclic compounds. The [3+2] cycloaddition, in particular, is a cornerstone for the synthesis of five-membered heterocyclic rings, including the pyrazole nucleus itself. nih.govbeilstein-journals.org The synthesis of pyrazoles is often achieved through the 1,3-dipolar cycloaddition of a nitrile imine or a diazo compound (as the three-atom component) with an alkyne or alkene (as the two-atom component). researchgate.netrrbdavc.orgmdpi.com
However, when considering the reactivity of the pre-formed this compound molecule, its participation in cycloaddition reactions is limited. The pyrazole ring possesses significant aromatic character, making it energetically unfavorable to disrupt the π-system to act as a diene or dienophile in reactions like the Diels-Alder cycloaddition. globalresearchonline.net Similarly, the phenyl ring is also generally unreactive in such transformations.
For the pyrazole ring to engage in cycloadditions, it typically requires derivatization with a reactive handle. For example, studies on vinylpyrazoles have demonstrated that a vinyl group attached to the pyrazole ring can act as a dienophile in Diels-Alder reactions with various dienes. mdpi.com Without such an activating substituent, the aromatic pyrazole core of this compound is expected to be inert towards common cycloaddition reactions.
Advanced Applications in Chemical Research
Role as Key Synthetic Intermediates in Complex Molecule Construction
1-Acetyl-3-phenyl-1H-pyrazole and its derivatives serve as crucial intermediates in the synthesis of more complex organic molecules. The pyrazole (B372694) ring system is a common feature in many biologically active compounds, and the acetyl and phenyl groups on the 1- and 3-positions, respectively, offer sites for further functionalization. This allows chemists to build intricate molecular frameworks with desired stereochemistry and electronic properties.
One notable synthetic application involves the use of chalcones as precursors. For instance, 1-acetyl-3,5-diphenyl-1H-pyrazole can be synthesized from a chalcone (B49325) precursor through a cyclization reaction with hydrazine (B178648) hydrate (B1144303), followed by acetylation. This multi-step synthesis highlights the role of the pyrazole core as a foundational element upon which additional complexity can be built. The process typically involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025) to form the chalcone, which then undergoes cyclization to form the pyrazoline intermediate. Subsequent acetylation yields the final 1-acetyl-3,5-diphenyl-1H-pyrazole. nih.govmdpi.comresearchgate.netmdpi.com
The reactivity of the pyrazole ring and its substituents allows for a variety of chemical transformations, making this compound a versatile starting material for the synthesis of a wide range of heterocyclic compounds. These compounds, in turn, are often investigated for their potential pharmacological activities. researchgate.netnih.gov The ability to readily modify the structure of this compound makes it an attractive intermediate for creating libraries of compounds for drug discovery and development.
Contributions to Agrochemical Research and Development
The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, found in a variety of commercial pesticides, including fungicides, insecticides, and herbicides. nih.gov The substitution pattern on the pyrazole ring plays a critical role in determining the biological activity and target specificity of these compounds. The this compound scaffold has been explored for the development of new agrochemical agents.
Research in this area has demonstrated that derivatives of 1-acyl-3-phenyl-pyrazoles exhibit promising herbicidal activity. For example, a class of 1-acyl-3-phenyl-pyrazol benzophenones has shown good efficacy against various weeds. nih.gov While not always specifying an acetyl group, the broader class of 1-acyl derivatives showcases the potential of this chemical motif in agrochemical applications. The synthesis of these compounds often involves multi-step reaction sequences, starting from readily available materials. nih.gov
The exploration of pyrazole derivatives in agrochemical research is driven by the need for new active ingredients with improved efficacy, selectivity, and environmental profiles. The structural versatility of the this compound core allows for the systematic modification of the molecule to optimize its biological activity against specific agricultural pests.
Table 1: Examples of Pyrazole Derivatives in Agrochemical Research
| Compound Class | Target Application | Reported Activity |
| 1-Acyl-3-phenyl-pyrazol benzophenones | Herbicides | Good herbicidal activity |
| Phenylpyridine moiety-containing pyrazoles | Herbicides | Moderate herbicidal activities against specific weeds |
Utility in Advanced Materials Science Applications
While specific applications of this compound in advanced materials science are not extensively documented, the broader class of pyrazole derivatives has found utility in this field. Pyrazole-containing compounds are known to be excellent chelating agents for transition metals, which has led to their use in catalysis, electronics, and metal extraction. researchgate.net
The photophysical properties of pyrazole derivatives have also been investigated for potential applications in optoelectronic materials. For instance, modified coumarins containing a pyrazole moiety have been studied for their potential in future optoelectronic applications. researchgate.net The incorporation of the pyrazole ring can influence the electronic and photophysical properties of the resulting materials. The development of new materials with tailored properties is an active area of research, and the versatile chemistry of pyrazoles makes them attractive building blocks for the design of novel functional materials.
Exploration in Supramolecular Chemistry and Host-Guest Interactions
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. While specific studies on this compound in host-guest chemistry are limited, the structural features of pyrazole derivatives make them interesting candidates for the construction of supramolecular assemblies. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, and the aromatic phenyl group can participate in π-π stacking interactions. nih.gov
Research on 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes has explored the potential for these molecules to form columnar stacked systems through self-assembly. nih.gov Although these specific compounds did not form planar stacking interactions, the study highlights the interest in using pyrazole-containing molecules to create ordered supramolecular structures. nih.gov Such structures can have applications in areas like molecular sensing and drug delivery. The ability to tune the intermolecular interactions by modifying the substituents on the pyrazole ring is a key aspect of their potential in supramolecular chemistry.
Applications in Dye and Pigment Chemistry
Pyrazole derivatives have been widely used in the synthesis of dyes and pigments. The pyrazole ring can act as a versatile component in the chromophoric system of a dye molecule, influencing its color and fastness properties. Specifically, pyrazole azo dyes have been synthesized and investigated for their application in dyeing various fabrics. researchgate.netnih.govresearchgate.netscilit.com
The synthesis of these dyes typically involves the diazotization of an aromatic amine and subsequent coupling with a pyrazole derivative. The substituents on both the diazonium salt and the pyrazole coupling component can be varied to produce a wide range of colors. For example, novel azo pyrazole disperse dyes have been synthesized for dyeing polyester (B1180765) fabrics. nih.govresearchgate.net These dyes have been characterized by their spectral properties and their fastness to light, washing, and rubbing. researchgate.net
The development of new dyes with improved properties, such as enhanced color strength and better fastness, is an ongoing area of research. The use of pyrazole-based compounds, including those derived from a this compound scaffold, offers a promising avenue for the creation of novel colorants for various applications.
Future Research Directions and Emerging Trends
Development of More Efficient and Environmentally Benign Synthetic Methodologies
The chemical industry's shift towards sustainable practices has fueled interest in developing eco-friendly methods for synthesizing pyrazole (B372694) derivatives. nih.gov Traditional synthesis methods often rely on harsh conditions and hazardous solvents, prompting the need for greener alternatives. benthamdirect.com Future research will focus on optimizing and applying green chemistry principles to the synthesis of 1-Acetyl-3-phenyl-1H-pyrazole.
Key areas of development include:
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and lead to cleaner reaction profiles compared to conventional heating methods. nih.govrsc.org
Solvent-Free Reactions: Performing reactions under solvent-free conditions, such as through mechanochemical grinding, minimizes the use of volatile organic compounds, reducing environmental impact and simplifying product purification. rsc.org
Aqueous Media Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. thieme-connect.comthieme-connect.com Research into water-based protocols, potentially using catalysts like Amberlyst-70, offers an environmentally friendly route for pyrazole synthesis. mdpi.comtandfonline.com
Recyclable Catalysts: The development and use of heterogeneous or recyclable catalysts can improve the atom economy and sustainability of the synthesis process. nih.govmdpi.com This approach avoids the waste associated with stoichiometric reagents.
Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis
| Methodology | Key Features | Advantages for Future Synthesis |
|---|---|---|
| Conventional Heating | Often requires organic solvents and long reaction times. | Well-established but less environmentally friendly. |
| Microwave-Assisted | Rapid heating, shorter reaction times. nih.gov | Increased efficiency, higher yields, cleaner reactions. nih.gov |
| Ultrasound-Assisted | Uses acoustic cavitation to enhance reaction rates. | Milder conditions, valuable for heat-sensitive compounds. rsc.org |
| Mechanochemistry (Grinding) | Solvent-free reaction conditions. nih.gov | High atom economy, reduced waste, simplicity. nih.gov |
| Aqueous Synthesis | Uses water as the reaction medium. thieme-connect.com | Environmentally benign, safe, and cost-effective. thieme-connect.com |
Integration of Artificial Intelligence and Machine Learning for Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. eurasianjournals.com These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, thereby accelerating the design-synthesis-testing cycle. eurasianjournals.comnih.gov
For this compound, AI and ML can be applied to:
Develop QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of new pyrazole derivatives against various targets, such as cancer cell lines. nih.govresearchgate.net By analyzing how structural modifications affect activity, researchers can prioritize the synthesis of the most promising candidates. nih.gov
Predict Physicochemical Properties: Machine learning algorithms, including artificial neural networks (ANN) and random forests, can accurately predict properties like solubility, toxicity, and metabolic stability for derivatives of this compound. nih.gov This pre-synthesis analysis helps in designing molecules with better drug-like characteristics.
De Novo Design: AI models can generate entirely new molecular structures based on desired properties, offering innovative scaffolds derived from the this compound framework for specific therapeutic targets.
Table 2: Applications of AI/ML in Pyrazole Derivative Research
| AI/ML Technique | Application | Potential Impact |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity (e.g., anticancer) of novel pyrazole analogs. nih.gov | Prioritizes synthesis of high-potential compounds, saving time and resources. |
| Artificial Neural Networks (ANN) | Forecasting antitumor activity and identifying key structural features. nih.gov | Guides the rational design of new derivatives with enhanced efficacy. nih.gov |
| Random Forest / Boosted Trees | Classifying compounds and predicting their therapeutic potential. researchgate.net | Accelerates the identification of lead compounds from large virtual libraries. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and stability of a compound in a biological target's active site. eurasianjournals.com | Provides detailed insight into binding mechanisms and informs structural optimization. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
While the core synthesis of pyrazoles is well-established, future research will delve into discovering novel ways to functionalize and transform the this compound scaffold. This exploration can lead to the creation of more complex and unique molecular architectures with new properties.
Emerging areas of interest include:
C-H Functionalization: Directing the activation and functionalization of C-H bonds on the pyrazole or phenyl ring would provide a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials.
Ring Transformations: Investigating reactions that can transform the pyrazole ring into other heterocyclic systems, such as the unexpected conversion of a pyrazole to a 1,2,4-triazole, could open up new avenues for chemical diversity. researchgate.net
Unusual Rearrangements: Studying the behavior of high-energy intermediates, like pyrazole nitrenes, could lead to unusual molecular rearrangements and the formation of novel products through ring-opening and recyclization cascades. mdpi.com
Photocatalysis and Electrochemistry: Utilizing light or electricity to drive reactions can enable transformations that are difficult to achieve with traditional thermal methods, allowing for the exploration of new reactivity patterns under mild conditions.
Advancement of In Silico Screening and Virtual Design Strategies
Computational chemistry provides powerful, cost-effective tools for identifying promising drug candidates before they are synthesized in the lab. eurasianjournals.comeurasianjournals.com The use of in silico screening and virtual design is a critical trend that will significantly impact future research on this compound.
Key computational strategies include:
Structure-Based Virtual Screening (SBVS): This involves docking a virtual library of this compound derivatives into the three-dimensional structure of a biological target (e.g., a protein kinase or enzyme) to predict binding affinity and mode. nih.govacs.org This method is instrumental in identifying potential inhibitors for various diseases. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, providing insights into the specific interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the complex. nih.gov It is crucial for the rational design and optimization of inhibitors. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of a ligand-protein complex and understand the dynamic nature of their interaction. eurasianjournals.comrsc.org
Table 3: In Silico Techniques for Pyrazole-Based Drug Discovery
| Technique | Purpose | Example Application |
|---|---|---|
| Molecular Docking | Predicts binding pose and affinity of a molecule to a biological target. nih.gov | Screening pyrazole derivatives as potential inhibitors of carbonic anhydrase or VEGFR2. nih.govrsc.org |
| Virtual Screening | Rapidly screens large libraries of compounds against a target to identify potential hits. acs.org | Identifying novel pyrazole scaffolds as potential proteasome inhibitors. acs.org |
| Molecular Dynamics | Simulates the motion of molecules to assess the stability of protein-ligand complexes. eurasianjournals.com | Validating the stability of a pyrazole inhibitor within the active site of CDK2. rsc.org |
| ADME/Toxicity Prediction | Computationally estimates absorption, distribution, metabolism, excretion, and toxicity. | Evaluating the drug-likeness of newly designed pyrazole compounds early in the discovery process. ekb.eg |
Expanding the Scope of Applications in Interdisciplinary Chemical Sciences
The structural features of the pyrazole scaffold make it a versatile building block not just for medicinal chemistry, but also for a range of other scientific disciplines. globalresearchonline.net Future research on this compound will likely explore its potential beyond pharmaceuticals.
Potential interdisciplinary applications include:
Materials Science: Pyrazole derivatives are being investigated for use in creating fluorescent sensors, dyes, and liquid crystals. nih.govmdpi.com By modifying the substituents on the this compound core, it may be possible to tune its photophysical properties for applications in organic light-emitting diodes (OLEDs) or as molecular sensors for detecting specific ions or molecules. mdpi.com
Agrochemicals: The pyrazole nucleus is a key component in many commercially successful insecticides and herbicides. nih.gov Screening derivatives of this compound for activity against agricultural pests could lead to the development of new crop protection agents.
Chemical Biology: Synthetically modified versions of this compound could be developed as chemical probes to study biological processes. For instance, by attaching a fluorescent tag or a reactive group, the molecule could be used to label and identify specific protein targets within a cell.
Q & A
Basic Research Question
- 1H NMR : The acetyl methyl group typically resonates at δ 2.1–2.4 ppm as a singlet, with no coupling to adjacent protons.
- 13C NMR : The carbonyl carbon appears at δ 168–172 ppm, confirmed by DEPT-135 experiments .
- IR Spectroscopy : A strong C=O stretch at 1650–1700 cm⁻¹ verifies acetyl presence.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragments consistent with acetyl cleavage . Cross-validation with X-ray data is recommended for ambiguous cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
